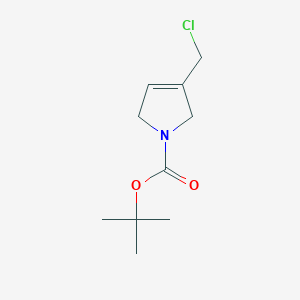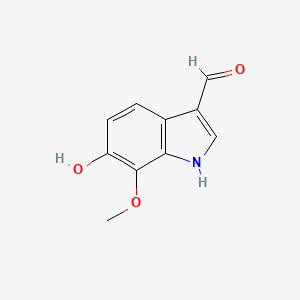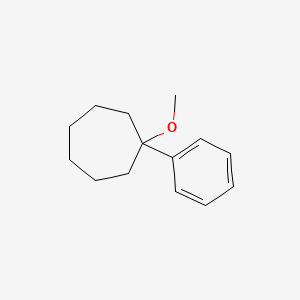
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with a tert-butoxycarbonyl group and a chloromethyl group
Métodos De Preparación
The synthesis of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl group and the chloromethyl group onto a pyrroline ring. One common method involves the reaction of 3-pyrroline with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. The chloromethyl group can then be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
Análisis De Reacciones Químicas
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrroline ring can undergo oxidation to form pyrrole derivatives or reduction to form pyrrolidine derivatives.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Aplicaciones Científicas De Investigación
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing pyrroline or pyrrolidine moieties.
Peptide Synthesis: The tert-butoxycarbonyl group is a common protecting group for amines in peptide synthesis, allowing for selective deprotection and further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, allowing for nucleophilic substitution reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .
Comparación Con Compuestos Similares
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared to other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-methyl-3-pyrroline: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-3-(bromomethyl)-3-pyrroline: Contains a bromomethyl group instead of a chloromethyl group, which can lead to different substitution reactions due to the differing reactivity of bromine and chlorine.
1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)-3-pyrroline: Contains a hydroxymethyl group, which can participate in different types of reactions such as oxidation to form aldehydes or acids.
Propiedades
Fórmula molecular |
C10H16ClNO2 |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
tert-butyl 3-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7H2,1-3H3 |
Clave InChI |
QWMWDHXSKMTVGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=C(C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)


![1-[(3-chlorophenyl)-diphenylmethyl]imidazole](/img/structure/B8508319.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)

![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)
![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)



